6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-1-benzopyran-4-one
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Overview
Description
6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one: is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 4-methoxybenzaldehyde and 6-chloro-7-methylchromen-4-one as key precursors. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a subject of interest in the development of new therapeutic agents.
Medicine: In medicinal chemistry, derivatives of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one are explored for their potential as drug candidates. Their ability to interact with various biological targets makes them promising leads in drug discovery.
Industry: The compound and its derivatives are also used in the development of materials with specific properties, such as fluorescence or photostability, which are valuable in industrial applications.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 6-Chloro-2-(4-hydroxyphenyl)-7-methyl-4H-chromen-4-one
- 6-Chloro-2-(4-aminophenyl)-7-methyl-4H-chromen-4-one
- 6-Chloro-2-(4-nitrophenyl)-7-methyl-4H-chromen-4-one
Comparison: Compared to its analogs, 6-Chloro-2-(4-methoxyphenyl)-7-methyl-4H-chromen-4-one is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
CAS No. |
88952-86-7 |
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Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-7-methylchromen-4-one |
InChI |
InChI=1S/C17H13ClO3/c1-10-7-17-13(8-14(10)18)15(19)9-16(21-17)11-3-5-12(20-2)6-4-11/h3-9H,1-2H3 |
InChI Key |
DZPHHBIZDFFXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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